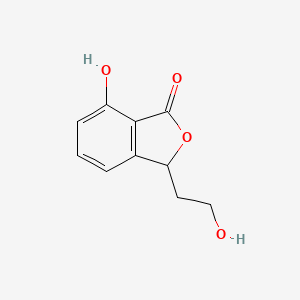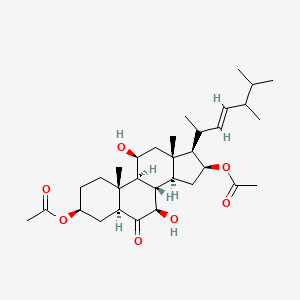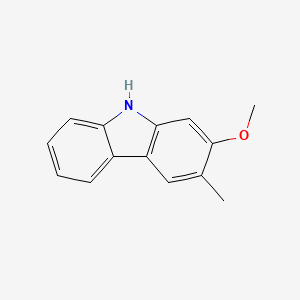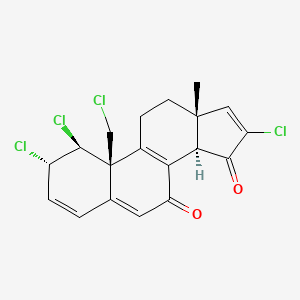
Pawhuskin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pawhuskin C is a natural product found in Dalea purpurea with data available.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Modification
Pawhuskin C has been a subject of interest in organic chemistry, particularly in its synthesis and chemical modifications. The total synthesis of this compound was achieved from methyl 3,5-dihydroxybenzoate, using a directed ortho metalation approach as a key step (Neighbors, Salnikova, & Wiemer, 2005). This approach is significant as it provides a framework for the synthesis of similar compounds.
2. Pharmacological Potential
This compound, along with its analogues, has shown potential in pharmacology, particularly as opioid modulators. Studies have explored the activity of Pawhuskin A, a closely related compound, as an opioid receptor antagonist, particularly targeting the kappa opioid receptor. This research is crucial as it highlights the potential therapeutic applications of this compound in opioid receptor modulation (Hartung, Beutler, Navarro, Wiemer, & Neighbors, 2014).
3. Structural and Biological Insights
Further research into this compound has provided insights into its structural and biological aspects. For example, the selective prenylation of protected phenols for the synthesis of Pawhuskin A analogues has been explored, demonstrating the importance of regiospecific preparation and its impact on biological activity (Gardner & Wiemer, 2016). This research is crucial for understanding the relationship between chemical structure and biological function.
Eigenschaften
Molekularformel |
C24H28O4 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |
InChI |
InChI=1S/C24H28O4/c1-16(2)5-4-6-17(3)7-11-20-22(26)14-19(15-23(20)27)9-8-18-10-12-21(25)24(28)13-18/h5,7-10,12-15,25-28H,4,6,11H2,1-3H3/b9-8+,17-7+ |
InChI-Schlüssel |
YCBBOXBZWZTLGR-MZYNZGBKSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC(=C(C=C2)O)O)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC(=C(C=C2)O)O)O)C)C |
Synonyme |
pawhuskin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4R,5S)-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]-2-[(E)-2-methyl-3-[5-(5-nitrofuran-2-yl)-1,3-oxazol-2-yl]prop-2-enyl]oxane-3,4-diol](/img/structure/B1250615.png)

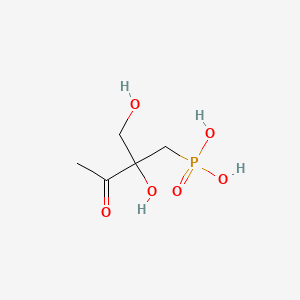
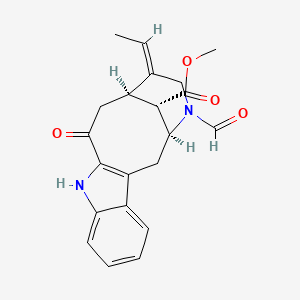

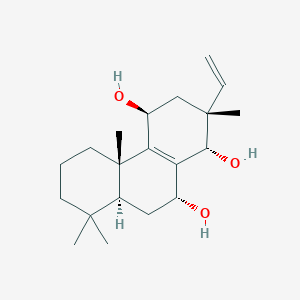
![Calix[4]furan](/img/structure/B1250623.png)
